molecular formula C11H16F3NO2 B13207107 Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate

Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B13207107
M. Wt: 251.25 g/mol
InChI Key: DIOLNMDWYCXLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of a trifluoromethyl group in the molecule enhances its chemical stability and lipophilicity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(trifluoromethyl)-2-azaspiro[35]nonane-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMSO for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, allowing it to reach its targets more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-azaspiro[3.5]nonane-2-carboxylate
  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness

Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C11H16F3NO2

Molecular Weight

251.25 g/mol

IUPAC Name

methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-3-carboxylate

InChI

InChI=1S/C11H16F3NO2/c1-17-9(16)8-10(6-15-8)4-2-7(3-5-10)11(12,13)14/h7-8,15H,2-6H2,1H3

InChI Key

DIOLNMDWYCXLRZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(CCC(CC2)C(F)(F)F)CN1

Origin of Product

United States

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